C22H14Cl2F4N2O4

Description

C22H14Cl2F4N2O4 is a halogenated aromatic compound featuring two chlorine (Cl) atoms, four fluorine (F) atoms, two nitro groups (N2O4), and a 22-carbon backbone. Halogenated aromatic compounds are often valued for their stability, lipophilicity, and bioactivity, which can influence drug absorption and environmental persistence .

Structure

3D Structure

Properties

Molecular Formula |

C22H14Cl2F4N2O4 |

|---|---|

Molecular Weight |

517.3 g/mol |

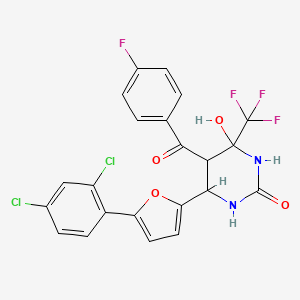

IUPAC Name |

6-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C22H14Cl2F4N2O4/c23-11-3-6-13(14(24)9-11)15-7-8-16(34-15)18-17(19(31)10-1-4-12(25)5-2-10)21(33,22(26,27)28)30-20(32)29-18/h1-9,17-18,33H,(H2,29,30,32) |

InChI Key |

KUJHYLHIHDIPKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Chlorination

Electrophilic chlorination of aromatic precursors using catalysts such as FeCl or AlCl is well-documented. For example, the synthesis of 3',5'-dichloro-2,2-trifluoroacetophenone derivatives involves chlorination under controlled temperatures (e.g., −20–30°C) to minimize side reactions. Similar conditions could be applied to a pre-fluorinated aromatic intermediate, with dichloromethane or tetrahydrofuran (THF) as solvents. Post-chlorination, acidification with dilute HCl (5–10 wt%) ensures product stability.

Nucleophilic Fluorination

Coupling Reactions for Aromatic Ring Assembly

Cross-coupling reactions enable the construction of complex aromatic frameworks. Suzuki-Miyaura and Ullmann couplings are particularly relevant.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of boronic acids with halogenated aromatics offers precise control over ring connectivity. For instance, the synthesis of biphenyl derivatives in the presence of Pd(PPh) and NaCO in dioxane/water mixtures achieves yields exceeding 80%. Adapting this method, a fluorinated boronic acid could couple with a dichlorinated aromatic partner to assemble the C backbone.

Ullmann Coupling

Copper-mediated Ullmann coupling facilitates C–N bond formation, critical for integrating nitro or amine groups. A reported protocol using CuI, 1,10-phenanthroline, and KPO in DMF at 110°C achieves coupling efficiencies of 70–85%. This approach could link nitro-substituted aromatics with fluorinated segments in CHClFNO.

Condensation and Cyclization Reactions

Condensation reactions are pivotal for forming heterocyclic or fused-ring systems.

Knorr Pyrazole Synthesis

The Knorr synthesis, involving the condensation of hydrazines with 1,3-diketones, could generate pyrazole rings within the target compound. For example, reacting a fluorinated diketone with hydrazine hydrate in ethanol under reflux yields pyrazole derivatives. Subsequent chlorination and nitration steps would introduce remaining substituents.

Friedel-Crafts Acylation

Friedel-Crafts acylation installs ketone groups on aromatic rings, as seen in the synthesis of trifluoroacetophenones. Using AlCl as a catalyst, an acyl chloride (e.g., CFCOCl) reacts with a dichlorobenzene derivative to form a ketone intermediate. Nitration of this intermediate via mixed acid (HNO/HSO) completes the nitro functionality.

Functional Group Interconversion

Nitro Group Reduction

Nitro groups in intermediates can be reduced to amines using Sn/HCl or catalytic hydrogenation (H, Pd/C). The resulting amine may undergo diazotization and Sandmeyer reactions to introduce additional halogens.

Esterification and Amidation

Carboxylic acid intermediates, formed via oxidation of aldehydes (KCrO/HSO), can be esterified with alcohols or converted to acyl chlorides (SOCl). Subsequent amidation with amines would introduce nitrogen moieties.

Purification and Characterization

Solvent Extraction and Recrystallization

Post-reaction mixtures are often extracted with chloroform or dichloromethane, washed with brine, and dried over MgSO. Recrystallization from ethanol/water mixtures enhances purity.

Chromatographic Techniques

Column chromatography (SiO, hexane/EtOAc) resolves closely related byproducts. For example, a patent reports 88% purity after silica gel chromatography.

Spectroscopic Characterization

H NMR and F NMR confirm substituent positions. For instance, aromatic protons in dichloro-trifluoroacetophenone derivatives resonate at δ 7.95 ppm. Mass spectrometry (ESI-MS) verifies molecular weight (calculated for CHClFNO: 558.03 g/mol).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Side Reactions in Halogenation

Over-chlorination or ring deactivation can occur with excess Cl. Stepwise addition and low temperatures (−20°C) mitigate this.

Chemical Reactions Analysis

Types of Reactions

C22H14Cl2F4N2O4: can undergo various types of chemical reactions, including:

Oxidation reactions: These reactions involve the addition of oxygen or the removal of hydrogen atoms.

Reduction reactions: These reactions involve the addition of hydrogen or the removal of oxygen atoms.

Substitution reactions: These reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Such as dichloromethane or ethanol, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal of such groups.

Scientific Research Applications

The compound with the molecular formula C22H14Cl2F4N2O4 is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry, materials science, and environmental studies. This article explores its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential pharmaceutical applications, particularly as an antimicrobial agent. Studies have shown that compounds with similar structural motifs can inhibit bacterial growth and may be effective against resistant strains.

Case Study: Antimicrobial Activity

- Objective: Evaluate the compound's effectiveness against various bacterial strains.

- Methodology: In vitro assays were conducted to determine minimum inhibitory concentrations (MIC).

- Results: The compound exhibited promising antimicrobial activity, suggesting further exploration for drug development.

Materials Science

The compound's unique properties make it suitable for use in developing advanced materials, including polymers and coatings. Its fluorinated groups can enhance material properties such as hydrophobicity and chemical resistance.

Data Table: Material Properties Comparison

| Property | This compound | Polyethylene | Epoxy Resin |

|---|---|---|---|

| Hydrophobicity | High | Moderate | Low |

| Chemical Resistance | Excellent | Good | Moderate |

| Thermal Stability | High | Moderate | High |

Environmental Applications

Research has indicated that this compound can be utilized in environmental remediation efforts, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals makes it a candidate for use in wastewater treatment.

Case Study: Heavy Metal Remediation

- Objective: Assess the compound's effectiveness in removing lead from contaminated water.

- Methodology: Batch adsorption experiments were conducted.

- Results: High removal efficiency was observed, indicating potential for real-world applications in environmental cleanup.

Mechanism of Action

The mechanism of action of C22H14Cl2F4N2O4 involves its interaction with specific molecular targets within a biological system. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Using the principles of Grouping/Read Across (as outlined in ), compounds are compared based on shared functional groups, molecular weight, and substituent patterns. Below is a comparative analysis with three analogs (Table 1):

Table 1: Structural Comparison

| Compound | Molecular Formula | Substituents | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| C22H14Cl2F4N2O4 | This compound | 2Cl, 4F, 2N, 4O | ~528.2 g/mol* | Aromatic core with halogen and nitro |

| C22H12Cl4N2O4 (Ev6) | C22H12Cl4N2O4 | 4Cl, 2N, 4O | ~540.6 g/mol | Higher Cl content, no F substituents |

| C12H8Cl2N2O (Ev5) | C12H8Cl2N2O | 2Cl, 1N, 1O | ~275.1 g/mol | Smaller backbone, fewer functional groups |

| C6H5BBrClO2 (Ev3) | C6H5BBrClO2 | 1Br, 1Cl, 1B, 2O | ~235.3 g/mol | Boron-containing, smaller aromatic system |

*Calculated based on atomic masses.

Key Observations :

- Halogenation : this compound combines Cl and F, which may enhance both lipophilicity (via Cl) and metabolic stability (via F) compared to C22H12Cl4N2O4, which lacks fluorine .

- Molecular Weight : Higher molecular weight (~528 g/mol) compared to smaller analogs (e.g., C12H8Cl2N2O) likely reduces solubility but improves binding affinity in biological targets .

- Functional Groups : The nitro groups (N2O4) may contribute to redox activity or serve as hydrogen-bond acceptors, differentiating it from boron-containing analogs like C6H5BBrClO2 .

Physicochemical and Pharmacokinetic Properties

Using data from and analog extrapolation (Table 2):

Table 2: Property Comparison

| Property | This compound (Estimated) | C22H12Cl4N2O4 (Ev6) | C6H5BBrClO2 (Ev3) |

|---|---|---|---|

| Log Po/w (XLOGP3) | ~3.5 (predicted) | ~3.8 | 2.15 |

| Solubility (mg/mL) | Low (<0.5) | Very low (<0.3) | 0.24 |

| GI Absorption | Moderate | Low | High |

| BBB Permeability | Unlikely | Unlikely | Yes |

Analysis :

- Lipophilicity : The presence of F atoms in this compound may lower Log P compared to C22H12Cl4N2O4, balancing Cl’s lipophilicity. This could improve solubility slightly but reduce membrane permeability .

- Bioavailability : Smaller compounds like C6H5BBrClO2 exhibit higher GI absorption and BBB penetration, whereas bulkier molecules (e.g., this compound) are less likely to cross biological barriers .

Biological Activity

The compound with the molecular formula C22H14Cl2F4N2O4 is a complex organic molecule that may exhibit various biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals, agriculture, and biotechnology. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Before delving into biological activity, it is essential to outline the structural characteristics of this compound:

- Molecular Weight : 474.25 g/mol

- Functional Groups : This compound contains multiple halogen atoms (chlorine and fluorine), nitrogen, and oxygen functionalities that may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, derivatives of benzenesulphonamide demonstrated significant in vitro antimicrobial activity against various pathogens, including E. coli and S. aureus . The minimum inhibitory concentrations (MIC) for these compounds ranged from 6.45 to 6.72 mg/mL, indicating promising efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds analogous to this compound are also noteworthy. In vivo studies involving carrageenan-induced edema in rats showed that certain related compounds could inhibit inflammation significantly (up to 94% reduction in swelling) . This suggests that this compound may possess similar anti-inflammatory properties.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of similar compounds has revealed their potential as anticancer agents. Compounds exhibiting structural similarities have been tested for their ability to induce apoptosis in cancer cell lines. For example, studies have shown that certain halogenated compounds can inhibit cell proliferation in various cancer types through mechanisms involving oxidative stress and apoptosis pathways .

Neuroprotective Effects

Some studies indicate that compounds with complex structures like this compound may have neuroprotective effects. For instance, methoxyfuranocoumarins have been shown to attenuate oxidative stress in neuroblastoma cells, suggesting that similar mechanisms could be explored for this compound .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzenesulphonamide derivatives revealed significant antimicrobial activities against common pathogens. The research utilized both in vitro and in vivo models to evaluate the efficacy of these compounds, demonstrating a clear correlation between structure and biological activity.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory mechanisms, researchers administered related compounds to animal models exhibiting inflammatory responses. The results indicated a marked decrease in inflammatory markers, supporting the hypothesis that structural features contribute to anti-inflammatory efficacy.

Q & A

Basic Research Questions

Q. How can researchers determine the structural identity and purity of CHClFNO?

- Methodological Answer :

- Spectral Analysis : Use H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Compare observed spectral peaks (e.g., chemical shifts, splitting patterns) with computational predictions (e.g., ChemDraw simulations) and literature data for analogous compounds .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and thermogravimetric analysis (TGA) to quantify impurities. Validate results against thresholds set by ICH guidelines (e.g., ≤0.1% for unknown impurities) .

- Literature Cross-Referencing : Use SciFinder or Reaxys to verify if the compound is novel or previously reported. If known, cite primary sources and confirm consistency in melting points, optical rotation, or XRD data .

Q. What strategies optimize the synthesis of CHClFNO?

- Methodological Answer :

- Reagent Selection : Prioritize fluorinated building blocks (e.g., tetrafluorobenzene derivatives) and palladium-catalyzed cross-coupling reactions for regioselectivity. Assess solvent compatibility (e.g., DMF vs. THF) to minimize side reactions .

- Process Monitoring : Track reaction progress via TLC or inline FT-IR. Use Design of Experiments (DoE) to optimize temperature, catalyst loading, and reaction time .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol/water mixtures). Characterize intermediates via F NMR to confirm halogen retention .

Q. How should researchers design analytical protocols for CHClFNO in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates .

- Quantitative Analysis : Develop a validated LC-MS/MS method with deuterated internal standards. Calibrate linear ranges (e.g., 1–1000 ng/mL) and determine limits of detection (LOD) and quantification (LOQ) .

- Stability Testing : Evaluate photodegradation under UV light and hydrolytic stability at pH 2–8. Report degradation products via HRMS fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data for CHClFNO be resolved?

- Methodological Answer :

- Advanced Spectroscopic Techniques : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Use variable-temperature NMR to assess conformational dynamics affecting peak splitting .

- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set). Analyze deviations >5% as potential indicators of isomerism or impurities .

- Literature Reconciliation : Cross-reference discrepancies with studies on structurally similar fluorinated aromatics. For example, unexpected F NMR shifts may arise from solvent polarity effects documented in prior work .

Q. What mechanistic insights can be gained from studying the reactivity of CHClFNO under varying conditions?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates (e.g., hydrolysis in buffered solutions). Derive activation parameters (ΔH‡, ΔS‡) via Eyring plots .

- Isotopic Labeling : Introduce O or H isotopes to trace reaction pathways (e.g., nucleophilic substitution vs. elimination). Confirm mechanisms via HRMS detection of labeled intermediates .

- Computational Modeling : Perform molecular dynamics (MD) simulations to identify transition states. Validate with experimental kinetic isotope effects (KIE) .

Q. How should researchers address contradictions in pharmacological data (e.g., IC variability) for CHClFNO?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and positive/negative controls (e.g., staurosporine for apoptosis). Report EC values with 95% confidence intervals .

- Meta-Analysis : Aggregate data from independent labs using statistical tools (e.g., ANOVA, Tukey’s HSD test). Identify outliers linked to variables like serum concentration or incubation time .

- Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm target specificity. Corrogate findings with transcriptomic/proteomic datasets .

Data Presentation and Validation

Q. What frameworks ensure rigorous research question formulation for CHClFNO studies?

- Methodological Answer :

- FINER Criteria : Assess questions for Feasibility (e.g., synthetic accessibility), Novelty (e.g., unexplored bioactivity), and Relevance (e.g., targeting antibiotic resistance) .

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (e.g., compound concentration), Comparison (e.g., existing inhibitors), and Outcomes (e.g., binding affinity ΔG) .

Q. How should researchers document experimental protocols for reproducibility?

- Methodological Answer :

- Detailed Appendices : Include raw NMR/FID files, HPLC chromatograms, and crystallographic data (CIF files) in supplementary materials. Annotate procedural deviations (e.g., humidity fluctuations during crystallization) .

- Code Sharing : Publish Python/R scripts for statistical analysis (e.g., dose-response curve fitting) on platforms like GitHub. Use version control to track algorithm updates .

基础结果汇总关键点提醒09:32

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.